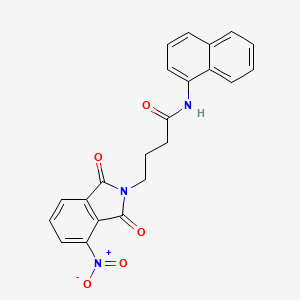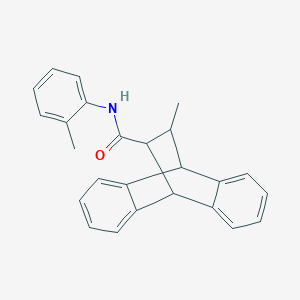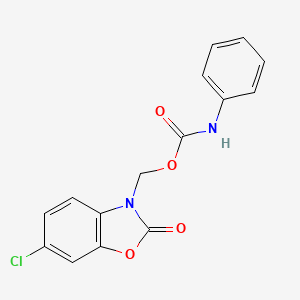![molecular formula C16H15Br2N3O2 B11541030 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11541030.png)
2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C₁₇H₁₆N₆O₄. It falls within the class of hydrazides and exhibits interesting properties due to its structural features.
Structure: The compound consists of a central acetohydrazide core with two aromatic substituentsa 2,4-dibromophenyl group and a 3-methoxyphenyl group. The E configuration indicates that the methoxyphenyl group is on the same side as the acetohydrazide moiety.
準備方法
Synthetic Routes: The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves condensation reactions. One common method is the reaction between 2,4-dibromobenzaldehyde and 3-methoxyacetohydrazide in the presence of a base (such as sodium hydroxide or potassium hydroxide).
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at elevated temperatures. Isolation and purification steps follow.
Industrial Production: While industrial-scale production details are scarce, researchers often prepare this compound in the laboratory for specific applications.
化学反応の分析
Reactivity: 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, hydrazine hydrate is used for reduction.
Major Products: The major products depend on the specific reaction. For instance, reduction yields the hydrazine derivative.
科学的研究の応用
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties.
Biology and Medicine: Investigations focus on potential biological activities, such as antimicrobial or antitumor effects.
Industry: Its use in organic synthesis and material science is of interest.
作用機序
Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: Further studies are needed to elucidate the precise mechanisms.
類似化合物との比較
Uniqueness: Its combination of bromine substitution and methoxyphenyl group makes it distinct.
Similar Compounds: Other acetohydrazides, such as 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide, exhibit similar structural features.
Remember that this compound’s applications and mechanisms are still areas of active research
特性
分子式 |
C16H15Br2N3O2 |
|---|---|
分子量 |
441.12 g/mol |
IUPAC名 |
2-(2,4-dibromoanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15Br2N3O2/c1-23-13-4-2-3-11(7-13)9-20-21-16(22)10-19-15-6-5-12(17)8-14(15)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+ |
InChIキー |
LEBIGWSAHZHJFP-AWQFTUOYSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br |
正規SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)

![4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11540959.png)

![N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B11540974.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)

![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)
![2-{[(E)-naphthalen-1-ylmethylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11540995.png)
![2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541000.png)
![1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11541014.png)

![2,2'-[benzene-1,4-diylbis(carbonylbenzene-4,1-diyl)]bis(5-nitro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11541027.png)
